3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a series of chemical reactions. One efficient synthetic route starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This compound undergoes a Suzuki–Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids, using a tandem catalyst XPhosPdG2/XPhos to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: Its potential anti-inflammatory properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, its inhibition of monoamine oxidase B is achieved through binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This interaction can modulate neurotransmitter levels in the brain, which is beneficial in treating neurodegenerative disorders.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of the target compound.
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives: These compounds share similar structural features and chemical properties
Properties
Molecular Formula |
C21H16ClF3N4O |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H16ClF3N4O/c1-12-11-17(27-15-7-9-16(30-2)10-8-15)29-20(26-12)18(19(28-29)21(23,24)25)13-3-5-14(22)6-4-13/h3-11,27H,1-2H3 |
InChI Key |
MDQCSZOOGWNOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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